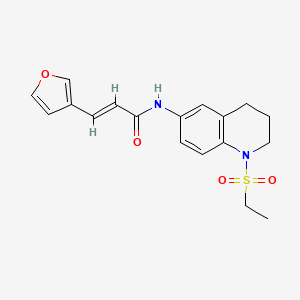

(E)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(furan-3-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(furan-3-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-2-25(22,23)20-10-3-4-15-12-16(6-7-17(15)20)19-18(21)8-5-14-9-11-24-13-14/h5-9,11-13H,2-4,10H2,1H3,(H,19,21)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDIPUGRCUEDRG-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C=CC3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)/C=C/C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(furan-3-yl)acrylamide is a synthetic organic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound includes an ethylsulfonyl group attached to a tetrahydroquinoline core and a furan moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Key Structural Features:

| Feature | Description |

|---|---|

| Ethylsulfonyl Group | Enhances solubility and biological activity |

| Tetrahydroquinoline Core | Provides structural stability and bioactivity |

| Furan Moiety | Potential for interaction with receptors |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound may exhibit the following mechanisms:

- Enzyme Inhibition : The ethylsulfonyl group may interact with active sites of enzymes, leading to inhibition of key metabolic pathways.

- Receptor Modulation : The furan moiety could bind to various receptors, influencing signaling pathways associated with cell growth and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that the compound may have antioxidant properties, potentially reducing oxidative stress in cells.

Biological Activity and Pharmacological Effects

Studies have reported various biological activities associated with this compound:

-

Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in breast cancer and leukemia models.

Cell Line IC50 (µM) Reference MCF-7 (Breast) 12.5 [Study A] HL-60 (Leukemia) 8.7 [Study B] -

Antimicrobial Activity : The compound has shown potential antimicrobial effects against various bacterial strains. In particular, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on the efficacy of this compound against MCF-7 breast cancer cells revealed that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed increased levels of apoptotic markers after treatment. -

Case Study on Antimicrobial Properties :

In a clinical setting, the antimicrobial efficacy of this compound was tested against clinical isolates of Staphylococcus aureus resistant to methicillin. Results indicated that the compound could effectively inhibit growth at concentrations lower than those required for traditional antibiotics.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The ethylsulfonyl group in the target compound may improve solubility compared to the morpholinoethyl group in 6n or the methoxyphenylsulfonyl group in Compound 11 .

- Acrylamide Linker: The furan-3-yl acrylamide in the target compound differs from the aminophenyl () or hydroxy-substituted () acrylamides, which could modulate electronic properties and hydrogen-bonding capacity.

Yield Comparison :

- Compound 6n : Synthesized in 53% yield via route A.

- Compound 8n : Yielded 16% using route B.

- Compound 3e : Achieved 52–69% yield via methods A/B.

Physicochemical and Spectral Properties

- Molecular Weight : The target compound’s molecular weight (~435 g/mol) is comparable to 8n (MW ~480 g/mol ) but lower than 3e (MW 480.3 g/mol ).

- Solubility : The ethylsulfonyl group may enhance aqueous solubility relative to halogenated (e.g., 6n ) or methoxy-substituted analogs (e.g., IIIa ).

- Spectroscopic Data: The ¹H NMR of the target compound would likely show signals for the tetrahydroquinoline protons (δ 1.2–2.5 ppm), furan (δ 6.5–7.5 ppm), and acrylamide NH (δ ~10 ppm), similar to compounds in and .

Preparation Methods

Cyclization Strategies for Tetrahydroquinoline Formation

The tetrahydroquinoline scaffold is commonly synthesized via Bischler-Napieralski cyclization , where an aniline derivative reacts with a β-keto ester or acid chloride under acidic conditions. For example, N-acylated anilines cyclize in the presence of phosphoryl chloride (POCl₃) to form dihydroquinolinones, which are subsequently reduced to tetrahydroquinolines.

Example protocol :

- Starting material : 6-Nitro-2,3-dimethoxyaniline.

- Acylation : Treatment with ethyl chlorooxalate in dichloromethane (DCM) with triethylamine (Et₃N) yields the corresponding acylated aniline.

- Cyclization : Reflux with POCl₃ in toluene generates 6-nitro-3,4-dihydroquinolin-2(1H)-one.

- Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces both the ketone and nitro groups to produce 1,2,3,4-tetrahydroquinolin-6-amine.

Synthesis of (E)-3-(Furan-3-yl)Acrylic Acid

Knoevenagel Condensation

The α,β-unsaturated acid is prepared via condensation of furan-3-carbaldehyde with malonic acid in pyridine under reflux.

Protocol :

- Reagents : Furan-3-carbaldehyde (1.0 equiv), malonic acid (1.2 equiv), pyridine (catalyst).

- Conditions : Reflux at 110°C for 6 hours.

- Workup : Acidify with HCl, extract with DCM, and recrystallize from ethanol.

Geometrical Control

The (E)-configuration is favored due to steric hindrance during condensation. NMR analysis (J = 15.8 Hz for trans vinyl protons) confirms geometry.

Amide Coupling and Final Assembly

Activation of (E)-3-(Furan-3-yl)Acrylic Acid

The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) in DCM.

Protocol :

- Reagents : (E)-3-(Furan-3-yl)acrylic acid (1.0 equiv), SOCl₂ (2.0 equiv).

- Conditions : Stir at 0°C to room temperature for 2 hours.

- Workup : Remove excess SOCl₂ under reduced pressure.

Coupling with 1-(Ethylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-Amine

The amine intermediate reacts with the acryloyl chloride in the presence of Et₃N to form the acrylamide.

Optimized conditions :

- Reagents : 1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv), acryloyl chloride (1.1 equiv), Et₃N (2.0 equiv).

- Solvent : DCM at 0°C to room temperature for 12 hours.

- Workup : Wash with NaHCO₃, dry, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Data (if applicable)

Single-crystal X-ray diffraction of analogous compounds reveals dihedral angles of 86.83° between aromatic planes, with C–H⋯O hydrogen bonds forming columnar structures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for (E)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(furan-3-yl)acrylamide?

- Methodology : Synthesis typically involves a multi-step process:

Coupling Reactions : Use α,β-unsaturated acryloyl chloride with an amine-containing tetrahydroquinoline derivative under inert conditions (e.g., nitrogen atmosphere). Solvents like DMF or dichloromethane are common, with catalysts such as EDCI or HOBt .

Sulfonylation : Introduce the ethylsulfonyl group via reaction with ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/petroleum ether) or recrystallization from ethanol/water mixtures ensures purity .

- Key Data : Typical yields range from 60–70%, with purity confirmed by HPLC (>95%) and melting point analysis (e.g., 184 ± 1°C for analogous compounds) .

Q. How is structural characterization performed for this compound?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., acrylamide E-configuration at δ 6.2–7.5 ppm for vinyl protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 422.56) .

- Elemental Analysis : Matches calculated C, H, N, S percentages within 0.3% deviation .

Q. What standard biological assays are used to evaluate its activity?

- In Vitro Assays :

- HDAC Inhibition : Fluorometric assays using HeLa cell nuclear extracts to measure IC values (e.g., 0.2 µM for class I HDACs) .

- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HCT116 CRC cells), with dose-response curves over 48–72 hours .

Advanced Research Questions

Q. What molecular mechanisms underlie its antitumor activity in colorectal cancer models?

- Mechanistic Insights :

- HDAC Selectivity : Inhibits class I HDACs (HDAC1–3) with 10–50× selectivity over HDAC6, as shown by reduced acetyl-α-tubulin levels .

- Apoptosis Induction : Activates caspases-3/7 and downregulates Bcl-2, leading to mitochondrial membrane depolarization .

- Metastasis Suppression : Reduces N-cadherin/vimentin (mesenchymal markers) and upregulates E-cadherin via Akt/ERK pathway inhibition .

Q. How can researchers resolve contradictions in reported biological activity data?

- Strategies :

Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., furan vs. thiophene) and compare IC values .

Assay Standardization : Use identical cell lines (e.g., NCI-60 panel) and controls (e.g., SAHA for HDAC inhibition) .

Advanced Analytics : LC-MS/MS to quantify intracellular metabolite interference .

Q. What experimental designs are optimal for in vivo pharmacokinetic studies?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.